1-(4-Aminobenzyl)piperidin-2-one
Description
1-(4-Aminobenzyl)piperidin-2-one (CAS 21172-66-7) is a piperidine derivative with the molecular formula C₁₂H₁₆N₂O and a purity of ≥97% . Its structure features a piperidin-2-one core (a six-membered ring with a ketone at position 2) substituted at position 1 with a 4-aminobenzyl group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing ligands targeting G-protein-coupled receptors (GPCRs) or enzymes like kinases and histone demethylases .
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNJOSFXNLDQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Aminobenzyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 4-aminobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperidin-2-one. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to produce the compound in large quantities while maintaining high purity and minimizing waste.
Chemical Reactions Analysis
1-(4-Aminobenzyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Substitution: The aminobenzyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Aminobenzyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzyl)piperidin-2-one involves its interaction with specific molecular targets in the body. The aminobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The piperidin-2-one core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(4-Aminobenzyl)piperidin-2-one with analogous piperidine derivatives, highlighting key structural differences and their implications:
Key Differences and Pharmacological Implications
Substituent Position and Electronic Effects: The ketone at position 2 in this compound introduces polarity, facilitating interactions with polar enzyme pockets, whereas 1-Benzylpiperidin-4-amine lacks this feature, leading to reduced hydrogen-bonding capacity .
Salt Forms and Solubility: Hydrochloride salts (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride) exhibit superior aqueous solubility compared to free bases, critical for intravenous formulations .
Biological Activity: Derivatives like Compound 6e () demonstrate how substituents like tetrafluoroethylbenzamide enhance binding affinity to FFAR1/FFAR4 receptors, relevant for diabetes therapeutics . Fluorinated analogs (e.g., 1-(4-Amino-3-fluorophenyl)piperidin-2-one in ) may improve metabolic stability due to fluorine’s electronegativity .
Biological Activity
1-(4-Aminobenzyl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the structural formula C₁₁H₁₄N₂O. It consists of a piperidin-2-one core with an amino group attached to a benzyl moiety at the first position. This unique structure allows for various chemical transformations and interactions with biological systems, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activities or cellular signaling pathways, which may lead to therapeutic effects against various diseases. Notably, it has shown potential in:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of certain pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Modulation | Alters activity of specific enzymes |
Study 1: Anticancer Properties
A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated that the compound exhibited greater cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated that this compound effectively inhibited bacterial growth, showcasing its potential utility in treating infections.
Research Findings
Research has shown that this compound interacts with several biological targets, leading to diverse pharmacological effects. Its ability to bind to specific receptors or enzymes allows it to modulate their functions, which is crucial for its therapeutic applications. The compound's unique functional groups enhance its reactivity and biological activity compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
